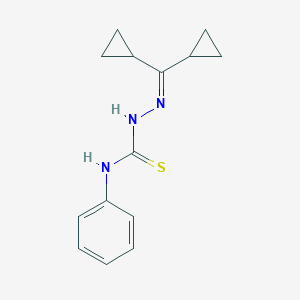![molecular formula C23H24N2O4S B322670 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B322670.png)
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound with a complex structure. It is primarily used in research settings due to its unique chemical properties. The compound’s molecular formula is C22H21N3O6S, and it has a molecular weight of 455.5 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-nitrophenoxyacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, although it is not approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide: Similar structure but with different substituents, leading to varied chemical properties and applications.
N-(4-((3,4-dimethylanilino)sulfonyl)phenyl)acetamide: Another related compound with different methyl group positions.
Uniqueness
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C23H24N2O4S |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-16-8-13-21(18(3)14-16)25-30(27,28)20-11-9-19(10-12-20)24-23(26)15-29-22-7-5-4-6-17(22)2/h4-14,25H,15H2,1-3H3,(H,24,26) |
Clé InChI |
GVKKTTPXYQBLGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C)C |
SMILES canonique |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322588.png)
![N-[2-(2-furoylamino)cyclohexyl]-2-furamide](/img/structure/B322591.png)
![N-{2-[(diphenylacetyl)amino]cyclohexyl}-2,2-diphenylacetamide](/img/structure/B322592.png)
![2-(2-naphthyloxy)-N-(2-{[(2-naphthyloxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322593.png)
![3-chloro-N-(2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-1-benzothiophene-2-carboxamide](/img/structure/B322594.png)
![2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322596.png)
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]cyclohexyl]urea](/img/structure/B322597.png)
![2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322598.png)
![2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322599.png)
![4-nitro-N-[2-({4-nitrobenzoyl}amino)cyclohexyl]benzamide](/img/structure/B322601.png)
![N-{2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]cyclohexyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B322606.png)

![1-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-phenylthiourea](/img/structure/B322610.png)

